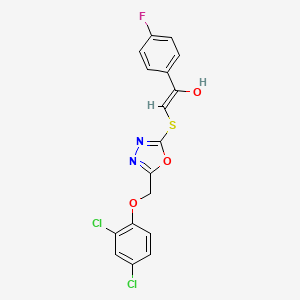

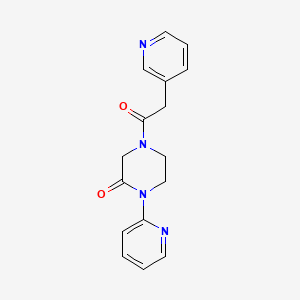

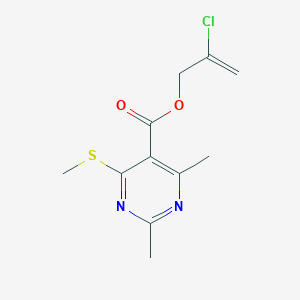

![molecular formula C15H25N3O3 B2676859 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide CAS No. 848908-26-9](/img/structure/B2676859.png)

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid” is a chemical compound with the CAS Number: 834-45-7 . It has a molecular weight of 226.23 . The compound is stored at room temperature and is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid . The Inchi Code for this compound is 1S/C10H14N2O4/c13-7(14)6-12-8(15)10(11-9(12)16)4-2-1-3-5-10/h1-6H2,(H,11,16)(H,13,14) .Physical And Chemical Properties Analysis

The compound has a melting point of 222-223 .Scientific Research Applications

Gabapentin Derivatives Synthesis

A study by Amirani Poor et al. (2018) describes the synthesis of gabapentin derivatives using an intermolecular Ugi reaction. These compounds, including N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives, were synthesized with good to excellent yields. Theoretical studies indicated that electron-donating groups increase the strength of intramolecular hydrogen bonds, while electron-withdrawing groups decrease it (Amirani Poor et al., 2018).

Antihypertensive Activity

Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with potential antihypertensive activity. The study identified compounds with significant activity in lowering blood pressure, indicating the potential of diazaspiro[4.5]decan derivatives in developing new antihypertensive medications (Caroon et al., 1981).

Oxidative Cyclization for Synthesis

Martin‐Lopez and Bermejo (1998) explored the synthesis of azaspiro[4.5]decane systems through oxidative cyclization, yielding compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one. This method demonstrates the versatility of cyclization reactions in synthesizing complex spirocyclic structures (Martin‐Lopez & Bermejo, 1998).

Glycoprotein IIb-IIIa Antagonists

Mehrotra et al. (2004) investigated 2,8-diazaspiro[4.5]decane scaffolds as templates for developing orally active glycoprotein IIb-IIIa antagonists, showcasing the compound's utility in potentially treating arterial occlusive disorders. This demonstrates the application of spirocyclic compounds in cardiovascular research (Mehrotra et al., 2004).

NMR Configuration Assignment

Guerrero-Alvarez et al. (2004) focused on assigning the relative configuration of spiro[4.5]decanes using NMR techniques. Understanding the stereochemistry of these compounds is crucial for their potential application in drug design and synthesis (Guerrero-Alvarez et al., 2004).

Safety And Hazards

properties

IUPAC Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c1-11(2)6-9-16-12(19)10-18-13(20)15(17-14(18)21)7-4-3-5-8-15/h11H,3-10H2,1-2H3,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWGUFYIPQEICT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CN1C(=O)C2(CCCCC2)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

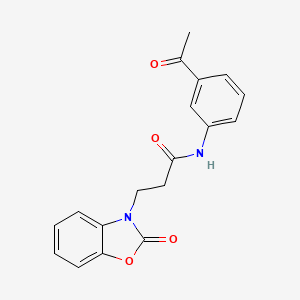

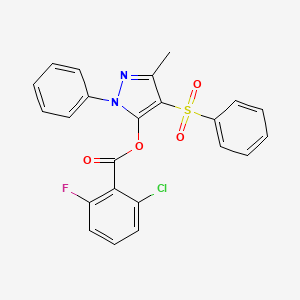

![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)

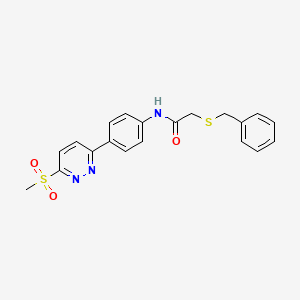

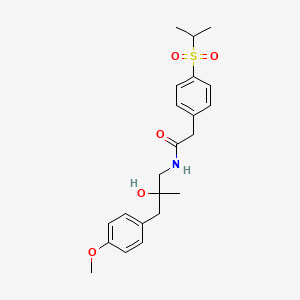

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2676796.png)

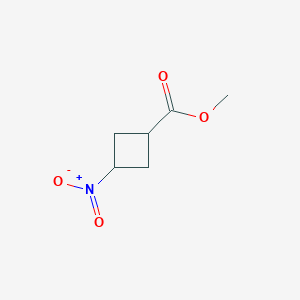

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2676798.png)